molecular formula C17H14FNO2 B2532421 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile CAS No. 344280-48-4

2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile

Cat. No. B2532421
CAS RN: 344280-48-4
M. Wt: 283.302
InChI Key: MQOVNIPNHHLRQI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile is a chemical compound that belongs to the class of nitriles. This compound has gained significant interest in scientific research due to its potential applications in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound related to the target molecule, has been synthesized and shown to possess significant antimicrobial properties. This synthesis, utilizing the Gewald synthesis technique, led to the creation of novel Schiff bases exhibiting excellent antimicrobial activity against various organisms (Puthran et al., 2019).

Heterocyclic Compound Synthesis

2-Ethoxymethylene-3-oxobutanenitrile, a compound structurally similar to the target molecule, has been utilized in the synthesis of heterocycles with notable biological activity. This compound allows for the introduction of a three-carbon moiety into amine-substrates, leading to the creation of compounds with effective antibacterial, antifungal, and anti-tumor properties (Černuchová et al., 2005).

Photophysical Properties

A series of 5-methoxy-2-pyridylthiazoles, which share similarities with the target molecule, were synthesized and their photophysical properties were investigated. These compounds demonstrated significant fluorescence in polar solvents and displayed pH-sensitive fluorescent behavior, making them potentially useful for various analytical applications (Zheng et al., 2006).

Synthesis of Polyfunctionally Substituted Heterocycles

Studies involving 4-Phenyl-3-oxobutanenitrile, closely related to the chemical , focused on synthesizing a variety of polyfunctionally substituted heterocycles. These compounds have potential applications in the development of new pharmaceuticals and materials (Khalik, 1997).

Cholesterol Absorption Inhibition

Research on 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, a compound structurally related to the target molecule, revealed its potential as a potent and orally active inhibitor of cholesterol absorption. This could have significant implications in the treatment of cholesterol-related disorders (Rosenblum et al., 1998).

Spectrofluorometric Characterization and Antibacterial Activity

A study on 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, which shares structural features with the target molecule, focused on its synthesis and antibacterial activity. This compound showed promising antibacterial properties and could be useful in developing new antibacterial agents (Khan, 2017).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives, structurally related to the target molecule, were investigated for their corrosion inhibition properties on mild steel. These compounds showed significant efficiency in inhibiting corrosion, indicating potential applications in industrial corrosion prevention (Verma et al., 2015).

properties

IUPAC Name

2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-21-16-4-2-3-13(9-16)17(20)10-14(11-19)12-5-7-15(18)8-6-12/h2-9,14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOVNIPNHHLRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325408
Record name 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

344280-48-4
Record name 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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